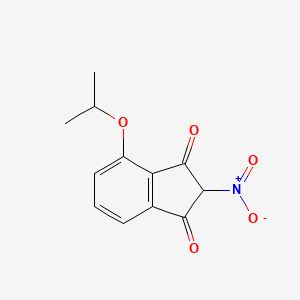

4-Isopropyloxy-2-nitro-indane-1,3-dione

Description

Properties

Molecular Formula |

C12H11NO5 |

|---|---|

Molecular Weight |

249.22 g/mol |

IUPAC Name |

2-nitro-4-propan-2-yloxyindene-1,3-dione |

InChI |

InChI=1S/C12H11NO5/c1-6(2)18-8-5-3-4-7-9(8)12(15)10(11(7)14)13(16)17/h3-6,10H,1-2H3 |

InChI Key |

PVOTZRBMRZWVED-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=CC2=C1C(=O)C(C2=O)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

4-Isopropyloxy-2-nitro-indane-1,3-dione has been investigated for its potential therapeutic applications. The compound's structure allows it to interact with biological systems effectively, leading to various pharmacological activities.

Anticancer Activity

Research indicates that derivatives of indane-1,3-dione exhibit significant anticancer properties. For instance, studies have shown that isoindole derivatives demonstrate antiproliferative effects against human cancer cell lines such as Caco-2 and HCT-116. These compounds induce apoptosis and arrest the cell cycle at specific phases, highlighting their potential as anticancer agents .

| Compound | IC50 (μmol/mL) | Cancer Cell Line |

|---|---|---|

| Compound 1 | 1.174 | Caco-2 |

| Compound 3 | 0.0478 | Leishmania tropica |

Antimicrobial Properties

This compound and its derivatives have shown promising antimicrobial activity against various bacterial strains. The structure-activity relationship analysis suggests that modifications to the indane core can enhance antimicrobial efficacy .

Biochemical Applications

The compound has also been studied for its biochemical applications, particularly in enzyme inhibition and anti-inflammatory activities.

Enzyme Inhibition

Indane derivatives have been evaluated for their ability to inhibit key enzymes involved in inflammatory processes. For example, they have shown moderate inhibitory effects on cyclooxygenase enzymes, which are crucial in the synthesis of pro-inflammatory mediators .

Anti-inflammatory Effects

Studies indicate that certain derivatives can modulate inflammatory pathways by influencing the expression of cytokines and other inflammatory markers. This suggests potential applications in treating inflammatory diseases .

Material Science Applications

This compound also finds applications in material science due to its unique electronic properties.

Organic Electronics

The compound's ability to form stable thin films makes it suitable for use in organic electronic devices. Its properties can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

| Application | Description |

|---|---|

| OLEDs | Utilizes the compound's luminescent properties for display technology. |

| OPVs | Exploits the compound's charge transport capabilities for solar energy conversion. |

Synthesis and Biological Evaluation

A notable study synthesized various isoindole derivatives from indane-1,3-dione and evaluated their biological activities. The synthesized compounds demonstrated significant antimicrobial and anticancer activities, supporting their further development as therapeutic agents .

Drug Development

Research into prodrugs derived from indane-1,3-dione has shown promise in treating metabolic disorders such as obesity and diabetes. These compounds target multiple pathways involved in metabolic regulation .

Comparison with Similar Compounds

Table 1: Key Properties of 4-Isopropyloxy-2-nitro-indane-1,3-dione and Analogues

Pharmacological and Receptor Selectivity Insights

- Anthelmintic vs. Anti-Allergic Activity : Piperazine-2,3-dione derivatives target parasitic ion channels or metabolic pathways, while this compound likely modulates immune response pathways .

- Receptor Affinity Trends : Indolin-2,3-dione derivatives prioritize σ2 receptor binding due to their extended conjugation, whereas the absence of a second carbonyl group in indane-1,3-dione derivatives like the target compound may limit σ receptor interactions entirely .

Preparation Methods

Synthesis of 4-Hydroxy-indane-1,3-dione

4-Hydroxy-indane-1,3-dione serves as a key intermediate. It can be synthesized by cyclizing 3-hydroxy-dimethyl phthalate with dimethyl malonate. For instance, 5-methoxy-indane-1,3-dione was prepared from 4-methoxy-dimethyl phthalate (79.4% yield after recrystallization), suggesting that substituting the phthalate’s 3-position with hydroxy groups would yield 4-hydroxy-indane-1,3-dione.

Alkylation to 4-Isopropyloxy-indane-1,3-dione

The hydroxy group at position 4 undergoes nucleophilic substitution with isopropyl bromide under basic conditions. A similar approach was used to alkylate 2-[2-(3-chlorophenyl)-2-propenyl]indane-1,3-dione with allyl groups (yields: 61–75%). Optimal conditions involve potassium carbonate in acetone at 60–80°C.

Nitration at Position 2

Nitration of 4-isopropyloxy-indane-1,3-dione requires careful control to favor position 2. Nitric acid (HNO₃) in sulfuric acid at 0–5°C selectively nitrates aromatic rings with electron-donating groups. The isopropyloxy group’s ortho/para-directing effect and the ketones’ meta-directing influence likely converge to favor nitration at position 2. Yields for analogous nitrations of indane-1,3-dione derivatives range from 70–85%.

Synthesis of 3-Isopropyloxy-dimethyl Phthalate

Introducing isopropyloxy at the phthalate stage ensures regioselectivity. 3-Hydroxy-phthalic acid is alkylated with isopropyl bromide using NaH in DMF, followed by esterification with methanol/H₂SO₄ to yield 3-isopropyloxy-dimethyl phthalate.

Cyclization to 4-Isopropyloxy-indane-1,3-dione

Reacting 3-isopropyloxy-dimethyl phthalate with dimethyl malonate under basic conditions (NaOMe, NMP, 100°C, 15 hours) forms the indane core. Hydrolysis and decarboxylation with 3M H₂SO₄ (100°C, 3 hours) yield 4-isopropyloxy-indane-1,3-dione.

Nitration at Position 2

Nitration of the pre-functionalized indane-1,3-dione follows the same conditions as Route 1.

tert-Butyl Isocyanide Insertion

A palladium-catalyzed coupling of 1-(2-bromophenyl)-2-phenylethanone with tert-butyl isocyanide generates indane-1,3-dione derivatives substituted at position 2 (61–75% yields). Adapting this method, 2-nitro-indane-1,3-dione could be synthesized first, followed by introducing isopropyloxy at position 4 via Ullmann coupling with isopropyl alcohol. However, the nitro group’s electron-withdrawing nature may hinder this step.

Comparative Analysis of Synthetic Routes

| Route | Key Steps | Advantages | Challenges | Yield Estimate |

|---|---|---|---|---|

| 1 | Alkylation → Nitration | Straightforward regioselectivity | Nitration may require optimization | 60–70% |

| 2 | Phthalate pre-functionalization → Cyclization | Ensures substituent position fidelity | Synthesis of 3-isopropyloxy phthalate | 50–65% |

| 3 | Palladium coupling → Post-functionalization | Versatile for diverse substituents | Low reactivity of nitro-bearing intermediates | 40–55% |

Characterization and Validation

Intermediates and the final product are characterized via:

Q & A

Q. What are the established synthetic routes for 4-Isopropyloxy-2-nitro-indane-1,3-dione, and how can reaction conditions be optimized?

A common approach involves condensation reactions using substituted indane-dione precursors. For example, analogous compounds like isoindoline-1,3-dione derivatives are synthesized via base-catalyzed reactions (e.g., NaOH in ethanol) with aldehydes or ketones, followed by acid hydrolysis . Optimization may include adjusting reaction time (e.g., 48 hours for complete conversion ), solvent polarity, or catalyst choice (e.g., pyridine for nucleophilic substitutions ). Characterization via NMR and IR spectroscopy is critical to confirm nitro and isopropyloxy functional groups .

Q. How can researchers characterize the physical and chemical properties of this compound?

Key methods include:

- Spectroscopy : NMR (to identify proton environments, e.g., nitro group deshielding at δ 8.5–9.0 ppm) and NMR (to confirm carbonyl and aromatic carbons) .

- Chromatography : HPLC or TLC to assess purity and monitor reaction progress .

- Thermal analysis : DSC or TGA to study melting points and decomposition behavior, particularly for nitro-containing compounds .

Q. What safety protocols are recommended for handling nitro-substituted indane-diones?

Nitro compounds often exhibit thermal instability. Safety measures include:

- Using explosion-proof equipment during synthesis.

- Avoiding direct skin contact (wear nitrile gloves; wash with soap and water if exposed) .

- Conducting reactions in well-ventilated fume hoods to prevent inhalation risks .

Advanced Research Questions

Q. How can the reactivity of the nitro group in this compound be exploited for functionalization?

The nitro group can undergo reduction (e.g., using Fe/HCl in ethanol/water ) to form amines or participate in nucleophilic aromatic substitution with electron-rich groups. Advanced studies might explore catalytic hydrogenation or photochemical activation to modify regioselectivity. Monitor intermediates via LC-MS to track reaction pathways .

Q. What strategies are effective in resolving contradictions in spectral data for nitro-aromatic compounds?

Discrepancies in NMR or IR data may arise from tautomerism or polymorphism. For example, polymorphism in isoindoline-diones can be analyzed via X-ray crystallography or PXRD to identify distinct crystal forms . Computational modeling (e.g., DFT for NMR chemical shift prediction) can validate experimental observations .

Q. How does the isopropyloxy substituent influence the compound’s adsorption and reactivity on surfaces?

Alkoxy groups enhance surface adhesion due to hydrophobic interactions. Studies using microspectroscopic techniques (e.g., AFM or ToF-SIMS) can map adsorption behavior on silica or polymer surfaces . Reactivity with indoor oxidants (e.g., ozone) can be assessed via gas chromatography-mass spectrometry (GC-MS) to track degradation products .

Q. What experimental designs are suitable for evaluating biological activity of nitro-indane-diones?

- Enzyme inhibition assays : Test acetylcholinesterase inhibition using Ellman’s method, with donepezil as a positive control .

- Cytotoxicity screening : Use MTT assays on cell lines (e.g., HeLa or HEK293) to assess IC values. Ensure purity >95% (confirmed by HPLC) to avoid false positives .

Methodological Considerations

Q. How can researchers design controlled experiments to study substituent effects on reactivity?

Q. What advanced techniques are recommended for analyzing polymorphic forms?

Combine DSC (to detect thermal transitions) with variable-temperature XRD to correlate polymorph stability with temperature. For dynamic analysis, use solid-state NMR to probe molecular mobility in different crystalline phases .

Q. How should conflicting data on nitro group stability be addressed in mechanistic studies?

Perform controlled degradation experiments under varying pH, temperature, and light exposure. Use LC-MS to identify degradation products and propose pathways (e.g., nitro reduction or ring-opening). Cross-validate with computational studies (e.g., MD simulations of bond dissociation energies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.